REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([CH:6]=[O:7])[CH:3]=[N:2]1.[H-].[Na+].[F:10][C:11]([F:25])([F:24])[CH2:12]OS(C1C=CC(C)=CC=1)(=O)=O>CN(C=O)C>[F:10][C:11]([F:25])([F:24])[CH2:12][N:1]1[CH:5]=[C:4]([CH:6]=[O:7])[CH:3]=[N:2]1 |f:1.2|
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)C=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.333 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
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Details
|
Stir for 15 min. at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Heat to 60° C. for 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Quench with aqueous saturated sodium bicarbonate solution
|
Type
|
ADDITION
|
Details
|
add ethyl acetate
|
Type
|
WASH
|
Details
|
Extract aqueous layer twice with ethyl acetate, wash
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry (magnesium sulfate)
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 0:100 to 100:0 ethyl acetate:hexanes)
|
Type
|
CUSTOM
|
Details
|
to give the title
|
Type
|
CUSTOM
|
Details
|
preparation (309 mg, 42%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC(CN1N=CC(=C1)C=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |